2-Methyl-3-((tetrahydro-2h-pyran-4-yl)methoxy)propane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18127580

Molecular Formula: C10H19ClO4S

Molecular Weight: 270.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H19ClO4S |

|---|---|

| Molecular Weight | 270.77 g/mol |

| IUPAC Name | 2-methyl-3-(oxan-4-ylmethoxy)propane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C10H19ClO4S/c1-9(8-16(11,12)13)6-15-7-10-2-4-14-5-3-10/h9-10H,2-8H2,1H3 |

| Standard InChI Key | DOVVUOZLJREFFD-UHFFFAOYSA-N |

| Canonical SMILES | CC(COCC1CCOCC1)CS(=O)(=O)Cl |

Introduction

Structural Characteristics

Molecular Architecture

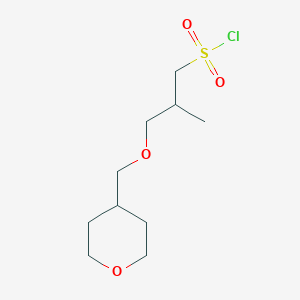

The compound features a propane backbone substituted at the 1-position with a sulfonyl chloride group () and at the 3-position with a methoxy group linked to a tetrahydro-2H-pyran-4-yl moiety. The tetrahydro-2H-pyran ring adopts a chair conformation, minimizing steric strain and optimizing electronic interactions with adjacent functional groups. The sulfonyl chloride group is planar due to resonance stabilization, making it highly reactive toward nucleophiles.

Table 1: Key Molecular Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.77 g/mol |

| IUPAC Name | 2-methyl-3-(oxan-4-ylmethoxy)propane-1-sulfonyl chloride |

| SMILES | CC(COCC1CCOCC1)CS(=O)(=O)Cl |

| InChIKey | DOVVUOZLJREFFD-UHFFFAOYSA-N |

| CAS Registry Number | 1341477-90-4 |

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via nucleophilic substitution reactions. A common route involves reacting a precursor alcohol, 2-methyl-3-((tetrahydro-2H-pyran-4-yl)methoxy)propan-1-ol, with thionyl chloride () or oxalyl chloride () under anhydrous conditions. The reaction proceeds via the formation of a chlorosulfite intermediate, which subsequently rearranges to the sulfonyl chloride.

Reaction Scheme:

Conditions: Anhydrous dichloromethane, 0–5°C, 4–6 hours.

Optimization and Yield

Yields exceeding 75% are achievable when using freshly distilled thionyl chloride and rigorously dried starting materials. Side products, such as sulfonic acids, are minimized by maintaining low temperatures and excluding moisture. Recent advances in continuous-flow chemistry, as demonstrated in automated Negishi coupling systems, suggest potential for scaling production while maintaining high purity .

Chemical Reactivity and Mechanism

Electrophilic Sulfonyl Chloride Group

The sulfonyl chloride group acts as a strong electrophile, participating in nucleophilic substitution (S2) and acyl transfer reactions. Nucleophiles such as amines, alcohols, and thiols attack the sulfur atom, displacing chloride and forming sulfonamides, sulfonate esters, or thiosulfonates, respectively.

Mechanism of Amine Reaction:

This reactivity is exploited in drug design to create sulfonamide-based therapeutics.

Stability Considerations

The compound is moisture-sensitive, undergoing hydrolysis to the corresponding sulfonic acid in aqueous environments:

Storage under inert gas (e.g., argon) at −20°C is recommended to prolong shelf life.

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound’s dual functionality—a reactive sulfonyl chloride and a lipophilic tetrahydro-2H-pyran group—makes it valuable for synthesizing candidates with enhanced blood-brain barrier permeability. For example, it has been used to derivatize indazole scaffolds in kinase inhibitor development .

Case Study: Negishi Coupling

Analytical Characterization

Mass Spectrometry

ESI-MS in positive ion mode shows a dominant [M+H] peak at m/z 271.1, consistent with the molecular weight .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume